molecular formula C17H21ClN2O8 B13426277 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride

Cat. No.: B13426277
M. Wt: 416.8 g/mol
InChI Key: ZGVWQOFMCJVXOV-PDINMNNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is a derivative of nicotinamide riboside, a form of vitamin B3It is known for its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride typically involves the acetylation of nicotinamide riboside. The process begins with the protection of the hydroxyl groups of nicotinamide riboside using acetyl groups. This is followed by the chlorination of the ribose moiety to introduce the chloride ion .

Industrial Production Methods

Industrial production of this compound involves scalable processes that ensure high yield and purity. One such method includes the use of acetone as a solvent for the chlorination of 1,2,3,5-tetra-O-acyl-D-ribofuranose, followed by coupling with nicotinamide . This method is cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs.

    Biology: Studied for its role in cellular metabolism and energy production.

    Medicine: Investigated for its potential in treating metabolic disorders and age-related diseases by replenishing NAD+ levels.

    Industry: Utilized in the production of dietary supplements and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily by acting as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in redox reactions, playing a vital role in cellular metabolism, DNA repair, and signaling pathways. The compound is converted into NAD+ through a series of enzymatic reactions, thereby replenishing NAD+ levels in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Triacetyl-alpha-nicotinamide-D-ribofuranose Chloride is unique due to its acetylated structure, which enhances its stability and bioavailability compared to other nicotinamide riboside derivatives. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H21ClN2O8

Molecular Weight

416.8 g/mol

IUPAC Name

[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(3-carbamoylpyridin-1-ium-1-yl)oxolan-2-yl]methyl acetate;chloride

InChI

InChI=1S/C17H20N2O8.ClH/c1-9(20)24-8-13-14(25-10(2)21)15(26-11(3)22)17(27-13)19-6-4-5-12(7-19)16(18)23;/h4-7,13-15,17H,8H2,1-3H3,(H-,18,23);1H/t13-,14-,15-,17+;/m1./s1

InChI Key

ZGVWQOFMCJVXOV-PDINMNNVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-]

Canonical SMILES

CC(=O)OCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)OC(=O)C)OC(=O)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.